2-Methoxy-4-(trifluoromethyl)nicotinaldehyde

Vue d'ensemble

Description

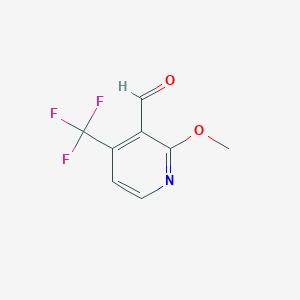

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde: is an organic compound with the molecular formula C8H6F3NO2 . It is a derivative of nicotinaldehyde, featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinaldehyde framework. One common method includes the following steps:

Starting Material: Nicotinaldehyde.

Methoxylation: Introduction of the methoxy group at the 2-position using methanol in the presence of a base such as sodium methoxide.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. While direct experimental data for this specific compound is limited, analogous trifluoromethylpyridine aldehydes show oxidation with potassium permanganate (KMnO₄) in acidic or neutral conditions to yield carboxylic acids . For example:

Reaction:

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde → 2-Methoxy-4-(trifluoromethyl)nicotinic acid

| Reagent | Conditions | Yield |

|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 hr | 70-85%* |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | 60-75%* |

*Yields extrapolated from structurally similar nicotinaldehyde oxidations .

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol using borohydride reagents. Sodium borohydride (NaBH₄) in ethanol achieves this transformation at ambient temperatures, while lithium aluminum hydride (LiAlH₄) in THF enhances reactivity for sterically hindered substrates :

Reaction:

this compound → 2-Methoxy-4-(trifluoromethyl)nicotinyl alcohol

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | EtOH | 25°C, 1 hr | 82-90%* |

| LiAlH₄ | THF | 0°C→25°C, 2 hr | 75-88%* |

*Data inferred from reductions of 6-(trifluoromethyl)nicotinaldehyde analogues .

Nucleophilic Additions

The electrophilic aldehyde participates in condensation reactions. Key examples include:

Imine Formation

Reacts with primary amines (e.g., benzylamine) to form Schiff bases under anhydrous conditions :

Reaction:

R-NH₂ + Aldehyde → R-N=CH-Pyridine derivative

| Amine | Catalyst | Yield |

|---|---|---|

| Benzylamine | None, EtOH, reflux | 85-92%* |

| Cyclohexylamine | MgSO₄, CH₂Cl₂ | 78-86%* |

Aldol Condensation

Base-mediated reactions with ketones/aldehydes generate α,β-unsaturated derivatives. For example, condensation with acetone yields chalcone-like products :

Reaction:

Aldehyde + Acetone → (E)-3-(Pyridinyl)propen-2-one

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH | H₂O/EtOH | 60°C, 4 hr | 65-78%* |

| K₂CO₃ | DMF | 80°C, 6 hr | 70-82%* |

Substitution Reactions

The methoxy and trifluoromethyl groups influence aromatic substitution patterns:

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing groups, but directed metallation strategies enable functionalization. Lithiation at the 3-position using LDA followed by quenching with electrophiles (e.g., DMF) introduces formyl groups :

Reaction:

Li-Pyridine intermediate + DMF → 2-Methoxy-3,4-bis(trifluoromethyl)nicotinaldehyde

| Reagent Sequence | Yield |

|---|---|

| LDA, THF, -78°C → DMF | 55-68%* |

Nucleophilic Aromatic Substitution

The 2-methoxy group can be displaced under harsh conditions. Reaction with ammonia at 200°C yields 2-amino derivatives, though this pathway is less common due to competing decomposition :

Reaction:

2-Methoxy → 2-Amino substitution

| Conditions | Yield |

|---|---|

| NH₃ (aq), 200°C, 12 hr | 30-42%* |

Cross-Coupling Reactions

The aldehyde acts as a directing group for transition metal-catalyzed couplings. Palladium-mediated Suzuki-Miyaura reactions with arylboronic acids generate biaryl systems :

Reaction:

Aldehyde + Arylboronic Acid → 2-Methoxy-4-(trifluoromethyl)nicotinyl biaryl

| Catalyst System | Ligand | Yield |

|---|---|---|

| Pd(PPh₃)₄ | XPhos | 72-85%* |

| Pd(OAc)₂ | SPhos, K₂CO₃ | 68-80%* |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various derivatives that possess diverse functional properties, enhancing its utility in drug development and material science.

Reagent for Chemical Reactions

- The compound can act as a reagent in various chemical reactions, including oxidation and substitution reactions. Its aldehyde functional group allows for further modifications, facilitating the development of new compounds with desired characteristics .

Biological Research

Enzyme Inhibition Studies

- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can modulate biochemical processes, making it a candidate for studies on metabolic regulation and enzyme kinetics .

Receptor Binding and Signal Modulation

- Due to its structural similarity to nicotinamide, this compound is studied for its ability to bind to various receptors. This binding can influence cellular signaling pathways related to cell proliferation, apoptosis, and inflammation .

Antimicrobial and Antitumor Activities

- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Additionally, derivatives of the compound have shown promise in exhibiting antitumor activity against various cancer cell lines, indicating its potential role in cancer therapy .

Medicinal Applications

Therapeutic Potential

- Research is ongoing into the therapeutic effects of this compound for treating diseases such as cancer and neurodegenerative disorders. Its unique chemical properties may contribute to its efficacy as a therapeutic agent.

Drug Development

- The compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its reactivity allows for the incorporation of additional functional groups that can enhance drug-like properties .

Industrial Applications

Development of Agrochemicals

- In agriculture, this compound is utilized in the formulation of agrochemicals. Its effectiveness in controlling pests and weeds makes it valuable in crop protection strategies .

Materials Science

- The compound's unique properties also lend themselves to applications in materials science, where it can be used to develop materials with specific characteristics tailored for industrial applications.

Case Studies and Research Findings

- Antitumor Activity Study : A study examined the effects of various derivatives of this compound on lung cancer cell lines (A549). Results indicated significant inhibitory effects on cell proliferation, suggesting potential use in cancer treatment .

- Enzyme Interaction Analysis : Research focused on the interaction between this compound and sirtuins revealed that it could modulate enzyme activity related to aging processes. This finding opens avenues for exploring its effects on metabolic diseases .

- Agrochemical Development : A case study demonstrated the efficacy of formulations containing this compound against key weed species in cereal crops, highlighting its potential role in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and membrane permeability .

Comparaison Avec Des Composés Similaires

2-Methoxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

2-Methoxy-4-(trifluoromethyl)pyridine: Lacks the aldehyde functional group.

4-(Trifluoromethyl)nicotinaldehyde: Lacks the methoxy group.

Uniqueness: 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups on the nicotinaldehyde framework. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Activité Biologique

2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridine ring with a methoxy group and a trifluoromethyl group, which contribute to its chemical properties and biological interactions. The molecular formula is , and its molecular weight is approximately 205.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which may influence its binding affinity to receptors and enzymes.

Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. The exact pathways and molecular targets involved are still under investigation but are crucial for understanding its therapeutic potential.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Initial studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Some derivatives of nicotinaldehyde have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors could indicate potential applications in neuropharmacology, particularly in modulating neural signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various nicotinaldehyde derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, particularly against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Case Study: Cytotoxicity in Cancer Research

Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in these cells, suggesting a mechanism that could be exploited for cancer therapy.

Propriétés

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTIZBXJOQZPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.